molecular formula C14H21NO3S B386451 1-(4-Ethoxyphenyl)sulfonylazepane CAS No. 97282-23-0

1-(4-Ethoxyphenyl)sulfonylazepane

Cat. No.: B386451
CAS No.: 97282-23-0
M. Wt: 283.39g/mol
InChI Key: FPRAMBKOMHUTNN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a sulfonyl group linked to a 4-ethoxyphenyl moiety. This structure combines a bulky aromatic group with a flexible heterocyclic ring, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

97282-23-0

Molecular Formula

C14H21NO3S

Molecular Weight

283.39g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonylazepane

InChI

InChI=1S/C14H21NO3S/c1-2-18-13-7-9-14(10-8-13)19(16,17)15-11-5-3-4-6-12-15/h7-10H,2-6,11-12H2,1H3

InChI Key

FPRAMBKOMHUTNN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Ethoxyphenyl)sulfonylazepane with compounds sharing structural or functional group similarities, as inferred from the evidence:

1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane

  • Core Structure : Replaces the phenyl ring in the target compound with a naphthalene system.
  • Functional Similarity : Both compounds retain the sulfonylazepane scaffold, which is critical for interactions with biological targets like enzymes or receptors.

Etofenprox (2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether)

  • Core Structure : A pyrethroid-ether insecticide containing a 4-ethoxyphenyl group but lacking the sulfonylazepane moiety.
  • Functional Comparison : The 4-ethoxyphenyl group in both compounds may contribute to similar metabolic stability due to ethoxy’s electron-donating effects. However, etofenprox’s ether linkage and lack of a sulfonamide group limit its utility in medicinal chemistry compared to sulfonamide derivatives .

Triazole Derivatives with Phenylsulfonyl Groups

  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ().
  • Structural Contrast : Incorporates a triazole ring instead of azepane, with additional halogenated aryl groups.
  • Functional Impact : The triazole’s rigidity may enhance target binding affinity, while the azepane’s flexibility in the target compound could improve pharmacokinetic properties like bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Azepane + sulfonylphenyl 4-Ethoxyphenyl ~297.4 (estimated) High lipophilicity, sulfonamide reactivity
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane Azepane + sulfonylnaphthalene 4-Ethoxynaphthalene ~347.5 (estimated) Enhanced hydrophobicity
Etofenprox Pyrethroid-ether 4-Ethoxyphenyl, phenoxybenzyl 376.49 Insecticidal activity, UV stability
Triazole derivative () Triazole + sulfonylphenyl 2,4-Difluorophenyl, phenylethanone ~541.0 Enzyme inhibition potential

Research Findings and Limitations

  • Synthetic Methods: The synthesis of sulfonamide derivatives often involves nucleophilic substitution or coupling reactions, as seen in triazole derivatives (e.g., sodium ethoxide-mediated alkylation ).
  • Biological Relevance: Sulfonamide compounds are known for targeting carbonic anhydrases or serotonin receptors. The ethoxy group may reduce metabolic degradation compared to unsubstituted phenyl analogs, as observed in etofenprox’s stability .
  • Data Gaps : The evidence lacks direct studies on the target compound’s physicochemical or biological data, necessitating extrapolation from structural analogs.

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